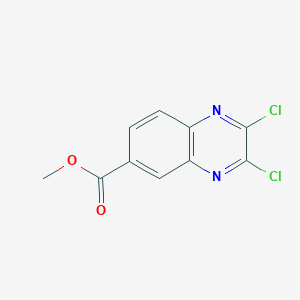

Methyl 2,3-dichloroquinoxaline-6-carboxylate

説明

Methyl 2,3-dichloroquinoxaline-6-carboxylate is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.08 g/mol . It is an ester derivative of quinoxaline, characterized by the presence of two chlorine atoms at the 2 and 3 positions and a carboxylate group at the 6 position of the quinoxaline ring. This compound is often used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,3-dichloroquinoxaline-6-carboxylate typically involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . This reaction requires high temperatures and a strong acid catalyst. Another method involves the reaction of 2,3-dichloroquinoxaline with methanol in the presence of a base to form the ester derivative .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The reaction mixture is typically heated and stirred for several hours, followed by purification steps such as crystallization or chromatography to isolate the desired product .

化学反応の分析

Types of Reactions

Methyl 2,3-dichloroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The quinoxaline ring can be oxidized or reduced under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

Substitution: Products include various substituted quinoxalines depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced forms of the quinoxaline ring.

Hydrolysis: The major product is 2,3-dichloroquinoxaline-6-carboxylic acid.

科学的研究の応用

Chemistry

MDQ serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in developing new chemical entities.

Research indicates that MDQ exhibits potential antimicrobial and anticancer properties:

- Antimicrobial Studies: Investigated for its ability to inhibit bacterial collagenases, which are critical in bacterial pathogenesis. This suggests its potential as an anti-infective agent .

- Anticancer Properties: Some derivatives of MDQ have shown promising activity against cancer cell lines, with IC50 values in the low micromolar range, indicating their effectiveness compared to standard treatments like doxorubicin .

Medicinal Chemistry

MDQ is explored as a drug candidate due to its unique structural features that allow it to interact with various biological targets, potentially leading to the development of new therapeutic agents .

Industrial Applications

In industry, MDQ is utilized in the production of:

- Pharmaceuticals: As a precursor for drug synthesis.

- Agrochemicals: In developing new pesticides or herbicides.

- Materials Science: In creating novel materials with specific chemical properties .

Case Studies

作用機序

The mechanism of action of methyl 2,3-dichloroquinoxaline-6-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

類似化合物との比較

Methyl 2,3-dichloroquinoxaline-6-carboxylate can be compared with other quinoxaline derivatives such as:

2,3-Dichloroquinoxaline: Lacks the ester group, making it less reactive in certain chemical reactions.

Methyl 2,3-dibromoquinoxaline-6-carboxylate: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity and biological activity.

Quinoxaline-6-carboxylate: Lacks the chlorine atoms, affecting its chemical and biological properties.

生物活性

Methyl 2,3-dichloroquinoxaline-6-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on a review of recent literature and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a quinoxaline backbone with chlorine substitutions at the 2 and 3 positions and a carboxylate group at the 6 position. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which may lead to various therapeutic effects such as antimicrobial and anticancer activities.

- Receptor Modulation : It may bind to certain receptors, influencing signaling pathways critical for cellular functions .

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been associated with the generation of ROS, which can affect cellular metabolism and induce apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. Studies suggest that it may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The structure-activity relationship (SAR) analysis indicates that modifications at specific positions can enhance its cytotoxic effects against different cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against multiple strains | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

Case Study: Antimicrobial Efficacy

A study conducted by Radwan et al. evaluated the antimicrobial efficacy of various quinoxaline derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as a novel antimicrobial agent .

Case Study: Anticancer Activity

In another investigation, the compound was tested against several cancer cell lines, including breast and lung cancer models. The findings revealed an IC50 value indicating potent cytotoxicity, suggesting that this compound could serve as a lead compound for developing new anticancer therapies .

特性

IUPAC Name |

methyl 2,3-dichloroquinoxaline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O2/c1-16-10(15)5-2-3-6-7(4-5)14-9(12)8(11)13-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLWYANCDEVPWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00549828 | |

| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108258-54-4 | |

| Record name | Methyl 2,3-dichloro-6-quinoxalinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108258-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,3-dichloroquinoxaline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00549828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。